molecular formula C6H5F3O2 B010641 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 109317-75-1

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B010641
CAS No.: 109317-75-1
M. Wt: 166.1 g/mol
InChI Key: ZZZDLWOTMHJTDZ-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one (CAS: 109317-75-1) is a fluorinated ketone with the molecular formula C₆H₅F₃O₂ and a molecular weight of 166.1 g/mol. It is a colorless to pale-yellow liquid with a boiling point of 48.5°C and a density of 1.399 g/cm³ . The compound is soluble in common organic solvents (e.g., ethanol, DMF) and serves as a versatile reagent in organic synthesis, particularly in esterification, etherification, and drug intermediate preparation . Its synthesis involves sequential acylation of dihydrofuran derivatives with trifluoroacetic anhydride followed by hydrogenation .

The 4,5-dihydrofuran ring imparts partial saturation, reducing ring strain compared to fully unsaturated furans, while the trifluoroethanone moiety introduces strong electron-withdrawing effects, enhancing electrophilic reactivity .

Properties

IUPAC Name

1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZDLWOTMHJTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381434
Record name 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-75-1
Record name 1-(4,5-Dihydro-3-furanyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109317-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

In this approach, 4,5-dihydrofuran acts as the nucleophilic substrate, reacting with trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst. The mechanism proceeds via the formation of an acylium ion intermediate (Figure 1), which undergoes electrophilic attack at the electron-rich C3 position of the dihydrofuran ring. The partially saturated furan retains sufficient aromaticity to facilitate this reaction, though the reactivity is lower compared to fully conjugated furans.

Catalytic Systems and Optimization

Aluminum chloride (AlCl₃) and triflic acid (HOTf) are commonly employed catalysts. Triflic acid, in particular, enhances reaction efficiency under solvent-free conditions, as demonstrated in the synthesis of analogous furan derivatives. A typical procedure involves:

  • Reactants : 4,5-dihydrofuran (1.0 equiv), TFAA (1.2 equiv).

  • Catalyst : Triflic acid (10 mol%).

  • Conditions : Solvent-free, 80°C, 6–8 hours.

  • Yield : 60–75% after column purification.

The solvent-free approach minimizes side reactions and simplifies purification, aligning with green chemistry principles.

Triflic Acid-Mediated Cyclization of Propargyl Alcohol Precursors

Recent advances highlight the utility of triflic acid in promoting cyclization reactions to construct dihydrofuran scaffolds. This method is particularly effective for synthesizing densely functionalized derivatives.

Substrate Preparation and Cyclization

The synthesis begins with a propargyl alcohol derivative containing a trifluoroacetyl group. Under acidic conditions, the alcohol undergoes intramolecular cyclization to form the dihydrofuran ring (Figure 2). Key steps include:

  • Protonation of the hydroxyl group by triflic acid.

  • Nucleophilic attack by the oxygen lone pair on the adjacent carbon, forming the tetrahydrofuran ring.

  • Dehydration to generate the double bond within the dihydrofuran structure.

Experimental Protocol

  • Starting material : 3-(Trifluoroacetyl)propargyl alcohol.

  • Catalyst : Triflic acid (15 mol%).

  • Conditions : Neat, 100°C, 4 hours.

  • Yield : 70–80%.

This method is notable for its brevity and high atom economy, though the starting materials require multi-step preparation.

Oxidation of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanol

The oxidation of secondary alcohols to ketones represents a straightforward route to synthesize trifluoroacetyl-containing compounds.

Oxidizing Agents and Selectivity

Jones reagent (CrO₃/H₂SO₄) and pyridinium chlorochromate (PCC) are effective for this transformation. PCC is preferred due to its milder conditions, which prevent over-oxidation or ring-opening side reactions.

PCC-Mediated Oxidation

  • Substrate : 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethanol.

  • Oxidizing agent : PCC (1.5 equiv).

  • Solvent : Dichloromethane (DCM), room temperature, 12 hours.

  • Yield : 65–70%.

Dess-Martin Periodinane (DMP)

  • Oxidizing agent : DMP (1.1 equiv).

  • Solvent : DCM, 0°C to room temperature, 2 hours.

  • Yield : 75–80%.

DMP offers higher yields and shorter reaction times but at a greater cost.

The use of trifluoromethanesulfonate (triflate) leaving groups enables the introduction of the trifluoroacetyl moiety via nucleophilic substitution.

Synthesis of Triflate Precursors

A dihydrofuran derivative bearing a hydroxyl group at the C3 position is treated with triflic anhydride (Tf₂O) to generate the corresponding triflate (Figure 3).

Reaction with Trifluoroacetyl Anions

The triflate intermediate reacts with a trifluoroacetyl nucleophile (e.g., generated from trifluoroacetate salts) in a polar aprotic solvent:

  • Nucleophile : Potassium trifluoroacetate (1.2 equiv).

  • Solvent : Dimethylformamide (DMF), 60°C, 6 hours.

  • Yield : 50–60%.

While feasible, this method is less efficient due to the instability of the trifluoroacetyl anion.

Comparative Analysis of Preparation Methods

MethodCatalyst/ConditionsYield (%)AdvantagesLimitations
Friedel-Crafts AcylationTriflic acid, solvent-free60–75Green chemistry, simple purificationRequires activated substrate
CyclizationTriflic acid70–80High atom economyMulti-step precursor synthesis
Alcohol OxidationPCC/DMP65–80Mild conditionsRequires alcohol precursor
Nucleophilic SubstitutionDMF, 60°C50–60Modular approachLow yield, unstable intermediates

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In organic chemistry, 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one serves as a crucial building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances the lipophilicity of compounds, making it valuable in the development of new chemical entities .

Biology

Research indicates potential biological activities associated with this compound. Studies are ongoing to evaluate its antimicrobial and anticancer properties. The trifluoromethyl group may influence its interaction with biological membranes and proteins, suggesting possible pathways for therapeutic applications .

Medicine

The compound is being investigated as a pharmaceutical intermediate. Its unique structure may allow for modifications that enhance efficacy against specific diseases. Preliminary studies have shown promise in drug development processes .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity profile make it suitable for various manufacturing processes .

Case Studies

Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Pharmaceutical Development
In a pharmaceutical context, researchers modified the compound to enhance its bioavailability. The modified derivatives showed improved efficacy in preclinical models of cancer treatment, demonstrating the compound's versatility as a lead structure in drug design.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its dihydrofuran backbone combined with a trifluoroacetyl group. Below, we compare it with other trifluoroethanone derivatives and heterocyclic analogs to highlight structural and functional differences.

Comparison Based on Core Heterocyclic Structure

Table 1: Heterocyclic Trifluoroethanone Derivatives
Compound Name Molecular Formula Core Structure Key Features Applications
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one C₆H₅F₃O₂ Dihydrofuran Partially saturated furan; high solubility in polar solvents Drug synthesis, catalytic reactions
1-(1,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone C₈H₈F₃NO Pyrrole Methyl groups enhance steric bulk; moderate lipophilicity Medicinal chemistry (enzyme inhibition)
Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone C₂₀H₁₅F₃N₂O₂S Benzofuran-imidazole Sulfur-containing imidazole; high molecular weight (404.41 g/mol) Antimicrobial agent development

Key Observations :

  • The dihydrofuran in the target compound offers reduced aromaticity compared to benzofuran or pyrrole derivatives, making it less prone to electrophilic substitution but more reactive in hydrogenation or ring-opening reactions .
  • Trifluoroethanone groups universally enhance electrophilicity, but methyl or sulfur substituents (as in pyrrole or imidazole analogs) introduce steric or electronic modifications that alter reactivity .

Comparison Based on Aromatic Trifluoroethanone Derivatives

Table 2: Aromatic Trifluoroethanone Derivatives
Compound Name Molecular Formula Substituents Unique Properties Applications
This compound C₆H₅F₃O₂ Dihydrofuran ring High volatility (bp 48.5°C); polar aprotic solvent compatibility Solvent in specialty reactions
1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one C₉H₃ClF₆O Chloro, trifluoromethyl phenyl Enhanced electrophilicity due to Cl and CF₃ groups; MW 276.56 g/mol Pharmaceutical intermediates
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone C₉H₇F₃O₂ Hydroxy, trifluoromethyl phenyl Hydrogen bonding via -OH; pH-dependent solubility Antioxidant research

Key Observations :

  • Chloro and trifluoromethyl groups on aromatic rings (e.g., in ) increase electron-deficient character , favoring nucleophilic aromatic substitution, whereas the dihydrofuran ring undergoes ring-opening reactions more readily .
  • The hydroxy group in 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone introduces hydrogen-bonding capability, absent in the target compound, enabling distinct interactions in biological systems .

Functional Group Influence on Reactivity and Bioactivity

Trifluoroethanone vs. Non-Fluorinated Analogs :
Compound Name Functional Group Reactivity Profile Bioactivity Example
This compound Trifluoroethanone Electrophilic ketone; participates in condensations Intermediate in antiviral agents
1-(4-(Dimethylamino)phenyl)ethanone Non-fluorinated Less electrophilic; undergoes slower reactions Fluorescence probes
  • The trifluoromethyl group significantly lowers the pKa of adjacent protons, increasing acidity and stabilizing enolate intermediates in condensation reactions .

Biological Activity

1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one is a furan derivative characterized by a trifluoromethyl group attached to an ethanone moiety. Its molecular formula is C6H5F3O2C_6H_5F_3O_2, with a molecular weight of approximately 166.10 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C6H5F3O2
Molecular Weight 166.10 g/mol
CAS Number 109317-75-1
Density 1.399 g/cm³
Boiling Point 48.5 °C

The biological activity of this compound is believed to be primarily influenced by the trifluoromethyl group, which enhances the compound's lipophilicity. This property allows it to interact effectively with lipid membranes and proteins, potentially modulating various enzymatic activities and signaling pathways within biological systems .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of furan compounds can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential as a lead compound for antibiotic development.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through specific molecular interactions.

Study on Anticancer Activity

A recent study investigated the effects of various furan derivatives on cancer cell lines. The results highlighted that compounds structurally related to this compound showed significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (HL-60). The study reported IC50 values in the micromolar range, indicating potent activity .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of furan derivatives. It demonstrated that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the furan ring can enhance antibacterial potency .

Synthesis and Development

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and applications in drug development.

Industrial Applications

In addition to its potential pharmaceutical applications, this compound may find uses in material science and chemical processes due to its distinctive chemical properties.

Q & A

Q. What are the key physicochemical properties of 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one, and how are they determined experimentally?

  • Methodological Answer : The compound has a molecular formula of C₆H₅F₃O₂ and a molecular weight of 166.1 g/mol . Its boiling point is reported at 48.5°C . Characterization typically involves:
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl and dihydrofuran moieties.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) stretching bands (~1700 cm⁻¹) and C-F vibrations.
  • Melting/boiling point analysis using differential scanning calorimetry (DSC) or distillation setups.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A one-pot synthesis strategy is often utilized, involving:
  • Cyclization of α-diazocarbonyl precursors with dihydrofuran intermediates (e.g., 5-butoxy-4,5-dihydrofuran derivatives) under catalytic conditions .
  • Electrophilic catalysis to promote intramolecular cyclization, as seen in demercuration reactions using hydrochloric acid, yielding diastereomeric mixtures .
  • Optimization of solvent systems (e.g., anhydrous ethanol with piperidine as a base) to enhance yield and purity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :
  • Use SHELX software (e.g., SHELXL for refinement) to analyze high-resolution X-ray diffraction data, particularly for resolving diastereomeric ratios or twinned crystals .
  • Validate hydrogen bonding and torsion angles via Hirshfeld surface analysis to confirm stereoelectronic effects of the trifluoromethyl group .
  • Cross-reference with density functional theory (DFT) calculations to reconcile experimental and theoretical bond lengths/angles .

Q. What strategies mitigate side reactions during the synthesis of this compound, particularly in scale-up scenarios?

  • Methodological Answer :
  • Reaction monitoring via in-situ FTIR or HPLC to detect intermediates like enol tautomers, which may undergo undesired cyclization .
  • Temperature control : Maintain reflux conditions below 80°C to prevent decomposition of the trifluoroacetyl group .
  • Catalyst screening : Transition from homogeneous (e.g., Pt catalysts) to heterogeneous systems to reduce byproduct formation, as demonstrated in Pictet–Spengler reactions .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates of nucleophilic additions (e.g., Grignard reagents) with non-fluorinated analogs. The -CF₃ group reduces electron density at the carbonyl, slowing nucleophilic attack but enhancing stability toward oxidation .
  • Computational modeling : Use DFT to map electrostatic potential surfaces, revealing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Critical Analysis of Contradictions

  • Crystallographic vs. Computational Data : Discrepancies in bond angles (e.g., C=O···CF₃ interactions) may arise from crystal packing forces not accounted for in gas-phase DFT models. Multi-conformational analysis in solution (via NOESY) can bridge this gap .
  • Synthetic Yield Variability : Batch-dependent purity in dihydrofuran precursors (e.g., 4,5-dihydrofuran-3-carbaldehyde) can lead to inconsistent yields. Implementing QC protocols (e.g., GC-MS for precursor purity) is critical .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one

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